Calcipotriene-d4 is a synthetic analog of vitamin D3, specifically designed for dermatological applications. It is primarily used in the treatment of skin conditions such as psoriasis. This compound is distinguished by the presence of deuterium atoms, which are isotopes of hydrogen, incorporated into its molecular structure. The unique isotopic labeling allows for enhanced tracking and analysis in scientific studies.
The synthesis of Calcipotriene-d4 involves several key steps:
The industrial production typically utilizes large-scale reactors with optimized conditions for high yield and purity. Continuous monitoring of parameters such as temperature, pressure, and pH is essential during synthesis to achieve desired outcomes.
The molecular structure of Calcipotriene-d4 can be represented using various chemical notation systems, including SMILES and InChI formats:
The accurate mass of Calcipotriene-d4 is reported to be g/mol . The compound's stereochemistry plays a crucial role in its biological function.
Calcipotriene-d4 participates in various chemical reactions:
Common reagents for these reactions include:
Calcipotriene-d4 exerts its effects primarily through binding to the vitamin D receptor (VDR), which modulates gene expression related to cell proliferation and differentiation.
Upon binding to VDR:
Calcipotriene-d4 is characterized by its stable isotopic composition, which enhances its analytical tracking capabilities.
It exhibits properties typical of steroid derivatives:
Relevant data includes:
Calcipotriene-d4 has significant applications in scientific research, particularly in dermatology:
Deuterium labeling of vitamin D3 analogues like Calcipotriene-d4 requires precision to maintain bioactivity while achieving high isotopic purity. Three primary strategies dominate:
Chemical Reduction & Exchange: Late-stage deuteration often targets the cyclopropane ring side chain. The cyclopropyl group in Calcipotriene is deuterated using [4-²H]-NADH generated in situ via deuterium oxide (²H₂O) and hydrogen gas (H₂) in the presence of NAD⁺ reductase. This biocatalytic system transfers deuterium ions from ²H₂O to the C20 position of the vitamin D side chain with >98% isotopic selectivity [8]. Alternative chemical routes involve Pd/C-catalyzed H/D exchange under high-pressure D₂ gas, though this risks non-selective labeling and structural degradation [6].
Biocatalytic Asymmetric Deuteration: NADH-dependent reductases enable stereospecific deuterium incorporation. Engineered alcohol dehydrogenases (ADHs) and ene-reductases utilize [4-²H]-NADH (recycled via H₂-driven regeneration systems) to reduce ketone or alkene functionalities in vitamin D precursors. This yields chiral deuterated centers with >99% enantiomeric excess, crucial for retaining VDR binding affinity [8].
Electrochemical Methods: Radical retrosynthesis employs electrochemical reductive coupling to construct deuterated CD-ring fragments. Cyclohexanone derivatives undergo cathodic reduction in ²H₂O/electrolyte systems, installing deuterium at allylic positions. This method avoids stoichiometric reductants but requires precise voltage control to prevent over-reduction [6].
Table 1: Comparison of Deuterium Incorporation Techniques
Method | Isotopic Selectivity | Key Advantage | Limitation |
---|---|---|---|
Biocatalytic ([4-²H]-NADH) | >98% | Ambient conditions; stereo-retentive | Cofactor recycling complexity |
Chemical H/D Exchange | 70–85% | No specialized enzymes | Non-selective labeling |
Electrochemical Reduction | 90–95% | Tunable via applied potential | Scalability challenges |
Optimizing Calcipotriene-d4 synthesis focuses on enhancing isotopic purity and yield while minimizing cost:
Cofactor Recycling Systems: NAD⁺ regeneration is critical for economical deuteration. Heterogeneous biocatalysts (e.g., carbon-supported hydrogenase/NAD⁺ reductase) enable >500 turnover cycles of [4-²H]-NADH when operated under H₂ in ²H₂O. This reduces cofactor costs by ~90% compared to sacrificial deuterated donors like [²H]-glucose [8].
Solvent Engineering: Using 99.9% ²H₂O as the reaction medium doubles as a deuterium source and enhances protein stability during E. coli-based expression of VDR fragments. Supplementation with D₇-glucose (U-¹³C₆, 97–98%) in M9 minimal media facilitates dual ¹³C/²H labeling for NMR studies without compromising refolding efficiency [3].
Chiral Pool Synthesis: Scalable A-ring production leverages prochiral dienone desymmetrization. Starting from p-cresol, enzymatic hydroxylation with Pseudomonas putida monooxygenases installs C1/C3 hydroxyls with 99% ee, followed by deuterated methylene introduction via Wittig olefination with CD₂=PPh₃. This achieves 50% overall yield at 100-g scale [6].
Table 2: Key Parameters for High-Yield Calcipotriene-d4 Synthesis
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Cofactor Recycling | H₂-driven NAD⁺ reductase | 25–70 mg/L protein yield [3] |
²H₂O Purity | ≥99.9% | Isotopic purity >98% [8] |
Temperature | 18–23°C during induction | Minimizes inclusion body formation |
Deuterated vitamin D analogues present unique industrial challenges:
Triene System Instability: The conjugated triene in Calcipotriene-d4 is photosensitive and prone to isomerization. During scale-up (>100 g), photochemical ring closure can generate toxicalciferols. Mitigation involves amber reactors and strict O₂ exclusion (<1 ppm) via nitrogen sparging. Additionally, electrochemical methods generate 6–8% 7-dehydrocholesterol impurities requiring HPLC purification (C18 reverse-phase; acetonitrile/water gradient) [6].
Inclusion Body Refolding: Full-length VDR and LBD domains expressed in E. coli form insoluble aggregates (>90%). Refolding protocols use 6M guanidinium chloride denaturation followed by dialysis against phosphate buffers (pH 7.4) with redox shuffling (2mM DTT/0.2mM GSSG). Even optimized, this yields only ~40% bioactive protein due to irreversible cysteine oxidation [3].
Purification Complexity: Deuterated Triton X-100 (d-TX100) in wash buffers improves inclusion body purity but introduces deuterated contaminants. Phase separation using Triton X-114 and temperature-induced cloud-point extraction removes 98% of detergents, though trace amounts persist in final API. LC-MS analysis shows 200–500 ppm residuals, necessitating size-exclusion polishing [3] [6].
Metabolic Instability: Deuterated cyclopropyl groups undergo CYP27B1-mediated oxidation 2.3x slower than protiated analogs in vitro, extending half-life but risking deuterium loss via exchange. Stabilization requires formulating Calcipotriene-d4 in anhydrous vehicles (e.g., propylene glycol-free nanoemulsions) [4].
Table 3: Scalability Challenges and Engineering Solutions
Challenge | Engineering Solution | Outcome |
---|---|---|
Photoisomerization | Amber glass reactors; N₂ atmosphere | Reduces degradation to <5% per batch |
Inclusion body formation | Low-temperature induction (18°C) | Increases soluble protein to 40% |
Detergent contamination | TX-114 cloud-point extraction | Removes 98% Triton series surfactants |
Cysteine oxidation | Redox buffer (DTT/GSSG) during refolding | Achieves 75% correct disulfide pairing |
Comprehensive Compound Index
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3